VH032-NH-CO-CH2-NHBoc VH032-NH-CO-CH2-NHBoc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16614213
InChI: InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1
SMILES:
Molecular Formula: C29H41N5O6S
Molecular Weight: 587.7 g/mol

VH032-NH-CO-CH2-NHBoc

CAS No.:

Cat. No.: VC16614213

Molecular Formula: C29H41N5O6S

Molecular Weight: 587.7 g/mol

* For research use only. Not for human or veterinary use.

VH032-NH-CO-CH2-NHBoc -

Specification

Molecular Formula C29H41N5O6S
Molecular Weight 587.7 g/mol
IUPAC Name tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate
Standard InChI InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1
Standard InChI Key VTKNFMYABFTAQP-ZFGGDYGUSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O

Introduction

Structural and Chemical Properties

Molecular Architecture

VH032-NH-CO-CH2-NHBoc (IUPAC name: tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate) features a 29-carbon skeleton integrating a thiazole ring, pyrrolidine moiety, and tert-butoxycarbonyl (Boc) protecting group. The stereochemical configuration at C2 (S) and C4 (R) positions of the pyrrolidine ring is critical for VHL binding affinity.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₂₉H₄₁N₅O₆S
Molecular Weight587.7 g/mol
CAS Number2010986-19-1
InChI KeyInChI=1S/C29H41N5O6S/c1-17...
Protection GroupBoc (acid-labile)

The thiazole heterocycle enhances membrane permeability, while the hydroxy-pyrrolidine segment mediates hydrogen bonding with VHL’s β-domain .

Synthesis and Chemical Characterization

Synthetic Pathway

The synthesis of VH032-NH-CO-CH2-NHBoc involves a multi-step sequence starting from L-leucine and 4-(4-methylthiazol-5-yl)benzaldehyde:

  • Amino Acid Functionalization: L-leucine undergoes Boc protection followed by coupling with proline derivatives to establish the pyrrolidine core.

  • Thiazole Incorporation: Suzuki-Miyaura cross-coupling introduces the 4-methylthiazole group, enhancing lipophilicity and binding pocket compatibility .

  • Linker Installation: A carbamate linker (-NH-CO-CH2-NHBoc) is appended via mixed anhydride chemistry, enabling future conjugation to target protein ligands .

Critical purification steps include reverse-phase HPLC and silica gel chromatography to achieve >95% purity, as validated by LC-MS and ¹H NMR.

Biological Activity and Mechanism

VHL Recruitment Dynamics

VH032-NH-CO-CH2-NHBoc binds the VHL-Elongin B/C complex with a K<sub>d</sub> of ~120 nM, as determined by surface plasmon resonance . The hydroxyl group at pyrrolidine-C4 forms a hydrogen bond with His115 of VHL, while the thiazole ring engages in π-stacking with Tyr98.

PROTAC Assembly Mechanism

Upon Boc deprotection under mild acid (e.g., TFA/DCM), the exposed amine reacts with linkers (e.g., PEG chains, alkyl spacers) bearing target protein ligands (e.g., kinase inhibitors), forming heterobifunctional PROTACs. These chimeras induce ubiquitination by positioning the target protein within 30–40 Å of VHL’s catalytic domain .

Figure 1: PROTAC Mechanism (Text Description)

  • Target Binding: PROTAC’s warhead (e.g., BET inhibitor) engages the protein of interest.

  • E3 Ligase Recruitment: VH032-derived moiety binds VHL, forming a ternary complex.

  • Ubiquitination: VHL transfers ubiquitin to lysine residues on the target.

  • Proteasomal Degradation: Polyubiquitinated proteins are recognized and processed by the 26S proteasome.

Applications in Targeted Protein Degradation

Oncology

VH032-based PROTACs have degraded oncoproteins like BRD4 (IC<sub>50</sub> = 10 nM) and EGFR<sup>L858R</sup> in NSCLC models, showing superior efficacy vs. inhibition alone by eliminating scaffolding functions .

Neurological Disorders

Tau- and α-synuclein-targeting PROTACs utilizing this scaffold reduce pathogenic aggregates in Alzheimer’s and Parkinson’s disease models by >70% at 1 μM.

Chemical Biology Tools

Bifunctional degraders incorporating VH032-NH-CO-CH2-NHBoc enable:

  • Target Validation: Confirming phenotypic effects from protein loss vs. inhibition.

  • Resistance Mechanism Studies: Identifying mutations in E3 ligase interfaces.

Pharmacological and Toxicological Profile

In Vitro ADME

  • Solubility: 12 μM in PBS (pH 7.4)

  • Plasma Stability: >90% intact after 2 h (human plasma)

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC<sub>50</sub> >50 μM)

Toxicity Considerations

Recent Advancements and Future Directions

Salt Forms for Enhanced Solubility

Lyophilized hydrochloride salts (e.g., VH032-NH-CO-CH2-NH<sub>2</sub>·HCl) improve aqueous solubility to 1.2 mM, facilitating in vivo administration .

Photocaged Derivatives

Nitroveratryl-protected analogs enable spatiotemporal control of PROTAC activity via 365 nm light, reducing off-target effects in zebrafish models.

Covalent VHL Engagers

Acrylamide-functionalized derivatives form irreversible bonds with VHL’s Cys162, increasing complex half-life from 8 min to >24 h .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator